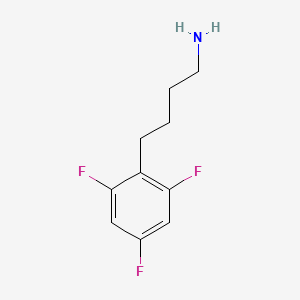

4-(2,4,6-Trifluorophenyl)butan-1-amine

Description

4-(2,4,6-Trifluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12F3N. It is characterized by the presence of a trifluorophenyl group attached to a butan-1-amine chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Propriétés

Formule moléculaire |

C10H12F3N |

|---|---|

Poids moléculaire |

203.20 g/mol |

Nom IUPAC |

4-(2,4,6-trifluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H12F3N/c11-7-5-9(12)8(10(13)6-7)3-1-2-4-14/h5-6H,1-4,14H2 |

Clé InChI |

MTJWAFYSOXZMKO-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1F)CCCCN)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trifluorophenyl)butan-1-amine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with butylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4,6-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

4-(2,4,6-Trifluorophenyl)butan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(2,4,6-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2,4,5-Trifluorophenyl)butan-1-amine

- 4-(2,4,6-Trifluorophenyl)butan-2-amine

- 4-(2,4,6-Trifluorophenyl)butan-1-ol

Uniqueness

4-(2,4,6-Trifluorophenyl)butan-1-amine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical and physical properties. This positioning enhances its reactivity and binding affinity compared to other similar compounds .

Activité Biologique

4-(2,4,6-Trifluorophenyl)butan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 4-(2,4,6-Trifluorophenyl)butan-1-amine involves several chemical reactions that typically include the introduction of the trifluorophenyl group to a butanamine backbone. The specific synthetic routes can vary, but they often incorporate methods such as nucleophilic substitution or coupling reactions.

Biological Activity Overview

The biological activity of 4-(2,4,6-Trifluorophenyl)butan-1-amine has been studied in various contexts:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related pyrimidine derivatives have shown that modifications in the molecular structure can enhance their efficacy against inflammation markers such as iNOS and COX-2 in RAW264.7 cells .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Certain analogs of butanamine have demonstrated potent DPP-IV inhibitory activity. Compounds structurally related to 4-(2,4,6-Trifluorophenyl)butan-1-amine have been highlighted for their selective inhibition of DPP-IV, which is critical in managing diabetes .

Structure-Activity Relationships (SAR)

The SAR studies surrounding 4-(2,4,6-Trifluorophenyl)butan-1-amine reveal that the trifluoromethyl group plays a crucial role in modulating biological activity. The presence of electronegative fluorine atoms enhances lipophilicity and may influence binding affinity to target proteins.

| Compound | Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 4-(2,4,6-Trifluorophenyl)butan-1-amine | DPP-IV Inhibitor | TBD | Potential for diabetes management |

| Pyrimidine Derivative | Anti-inflammatory | 6.74 | Influences iNOS and COX-2 levels |

Case Studies

- Diabetes Management : A study involving a derivative of 4-(2,4,6-Trifluorophenyl)butan-1-amine demonstrated significant hypoglycemic effects in hyperglycemic mice models. The compound was effective at low doses (10 mg/kg), indicating its potential as an antidiabetic agent .

- Antimicrobial Activity : Related compounds have shown moderate antifungal activity against Candida species. The mechanism of action appears to involve interference with essential cellular processes, potentially through topoisomerase inhibition .

The mechanisms by which 4-(2,4,6-Trifluorophenyl)butan-1-amine exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like DPP-IV by binding to their active sites.

- Modulation of Inflammatory Pathways : Similar compounds have been shown to downregulate pro-inflammatory cytokines and enzymes involved in inflammation.

Q & A

Q. What are the common synthetic routes for 4-(2,4,6-Trifluorophenyl)butan-1-amine, and how can regioselectivity be achieved during substitution reactions?

To synthesize 4-(2,4,6-Trifluorophenyl)butan-1-amine, researchers often employ nucleophilic substitution or coupling reactions. For example:

- Malonate ester intermediates : Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) can serve as a precursor. Hydrolysis followed by decarboxylation and reductive amination yields the target compound .

- Regioselective substitution : Using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a scaffold, regioselective substitution with amines under controlled conditions (e.g., low temperature for mono-substitution) ensures precise functionalization .

Key steps : Optimize reaction temperature, solvent polarity (e.g., THF or DMF), and stoichiometry to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 4-(2,4,6-Trifluorophenyl)butan-1-amine, and what key spectral features should researchers focus on?

- H NMR : Identify aromatic protons (δ 6.5–7.5 ppm split due to fluorine coupling) and aliphatic protons (δ 1.5–3.0 ppm for the butan-1-amine chain). Fluorine splitting patterns (e.g., ) confirm substitution positions .

- F NMR : Distinct signals for 2,4,6-trifluorophenyl groups (δ -110 to -160 ppm) validate regiochemistry .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns confirm molecular weight and structural integrity .

- IR spectroscopy : Amine N-H stretches (~3300 cm) and C-F vibrations (~1100–1250 cm) are diagnostic .

Q. How can the solubility and stability of 4-(2,4,6-Trifluorophenyl)butan-1-amine be optimized in different solvents for experimental use?

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous compatibility, prepare hydrochloride salts via acidification .

- Stability : Store under inert atmosphere (N or Ar) at -20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, which can degrade the trifluorophenyl moiety .

Advanced Research Questions

Q. How do London dispersion interactions influence the supramolecular assembly of 4-(2,4,6-Trifluorophenyl)butan-1-amine derivatives, and what computational methods are recommended to model these effects?

The 2,4,6-trifluorophenyl group engages in London dispersion forces with adjacent aromatic systems, stabilizing supramolecular structures (e.g., porphyrin analogs). Computational strategies include:

- Density Functional Theory (DFT) : Use CAM-B3LYP-GD3BJ to account for dispersion corrections. Non-covalent interaction (NCI) isosurfaces visualize interaction hotspots .

- Benchmarking : Compare dispersion-corrected and uncorrected results to quantify dispersion contributions (e.g., energy differences ≤5 kcal/mol) .

Q. What strategies can resolve discrepancies between experimental data and computational predictions regarding the conformational dynamics of 4-(2,4,6-Trifluorophenyl)butan-1-amine?

- Hybrid QM/MM simulations : Combine quantum mechanics for the trifluorophenyl core with molecular mechanics for the aliphatic chain to model flexibility .

- Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers in the butan-1-amine chain, validating computed energy landscapes .

- Error analysis : Check basis set size (e.g., def2-TZVP) and solvent models (e.g., SMD) in DFT calculations to align with experimental conditions .

Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the trifluorophenyl ring affect the biological activity of butan-1-amine derivatives?

- Fluorine positioning : 2,4,6-Trifluorophenyl groups enhance metabolic stability and membrane permeability compared to mono- or di-fluorinated analogs.

- Bioisosteric replacement : Substitute fluorine with isothiocyanate (e.g., 2,4,6-trifluorophenyl isothiocyanate) to modulate target binding without disrupting lipophilicity .

- In vitro assays : Test enzyme inhibition (e.g., DPP-4) using fluorogenic substrates and compare IC values across analogs to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.